molecular formula C11H8O4S B1340092 [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid CAS No. 41872-96-2

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid

Cat. No.: B1340092
CAS No.: 41872-96-2
M. Wt: 236.25 g/mol
InChI Key: JELFCJVKECHRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid is a chemical compound with the molecular formula C11H8O4S and a molecular weight of 236.24 It is known for its unique structure, which includes a benzofuran ring fused with a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid typically involves the reaction of 2-formylbenzofuran with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid group under basic conditions.

Major Products

    Oxidation: 2-Formylbenzofuran-3-yl acetic acid.

    Reduction: 2-Hydroxymethylbenzofuran-3-yl acetic acid.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzofuran ring may interact with cellular receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Similar structure but lacks the thioacetic acid group.

    2-Formylbenzofuran: Lacks the thioacetic acid group.

    Thioacetic acid derivatives: Compounds with similar thioacetic acid groups but different aromatic rings.

Uniqueness

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid is unique due to the combination of the benzofuran ring and the thioacetic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-formyl-1-benzofuran-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c12-5-9-11(16-6-10(13)14)7-3-1-2-4-8(7)15-9/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFCJVKECHRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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